1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one
Overview
Description
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a morpholine sulfonyl group, and a nitrophenoxy moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine sulfonyl group and the nitrophenoxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and nitrophenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(4-nitrophenoxy)ethan-1-one
- 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-chlorophenoxy)ethan-1-one
Uniqueness
Compared to similar compounds, 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7S/c1-12-17(29(25,26)19-7-9-27-10-8-19)13(2)20(18-12)16(22)11-28-15-6-4-3-5-14(15)21(23)24/h3-6H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJIRWFLRXJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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